Methyl 4-bromo-1H-indole-3-carboxylate

Immuno-oncology Enzyme inhibition IDO1

Researchers face failed diversification when unbrominated or wrongly substituted indoles cannot access key 4-position coupling chemistry. Methyl 4-bromo-1H-indole-3-carboxylate solves this with a precise halogen handle. - Enables Suzuki-Miyaura, Stille & Sonogashira cross-coupling at the 4-position - Critical building block for IDO1 inhibitors (derived from 13 nM IC50 leads) and 4,5-/4,7-dihalogenated indole alkaloid synthesis - Methyl ester orthogonal reactivity; LogP ~2.7-3.3 for organic solvent compatibility - Reliable supply chain with documented purity for medicinal chemistry & DEL synthesis

Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
CAS No. 101909-43-7
Cat. No. B3045103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-1H-indole-3-carboxylate
CAS101909-43-7
Molecular FormulaC10H8BrNO2
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CNC2=C1C(=CC=C2)Br
InChIInChI=1S/C10H8BrNO2/c1-14-10(13)6-5-12-8-4-2-3-7(11)9(6)8/h2-5,12H,1H3
InChIKeyMPAHRSJGIHOVOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Bromo-1H-Indole-3-Carboxylate: Core Properties & Procurement


Methyl 4-bromo-1H-indole-3-carboxylate (CAS 101909-43-7) is a brominated indole-3-carboxylate derivative with molecular formula C₁₀H₈BrNO₂ and molecular weight 254.08 g/mol . The compound features a bromine substituent specifically at the 4-position of the indole ring and a methyl ester group at the 3-position , yielding a calculated LogP of approximately 2.7–3.3 [1]. This substitution pattern confers distinct reactivity for cross-coupling chemistry (Suzuki, Stille, Sonogashira) and positions the compound as a versatile building block in medicinal chemistry and organic synthesis [2].

Workflow Cross-coupling building block (Suzuki, Stille, Sonogashira)
Selection 4‑position bromine enables regioselective polyhalogenation
Use Context Medicinal chemistry intermediate; cited in multiple pharmaceutical patents

Why Unbrominated & Positional Isomers Cannot Substitute


Unbrominated methyl indole-3-carboxylate lacks the halogen handle required for palladium-catalyzed cross-coupling reactions that enable downstream diversification . Positional isomers (e.g., 5-bromo or 6-bromo substitution) exhibit fundamentally different electronic profiles and steric accessibility, leading to divergent reaction yields in coupling chemistry [1] and altered biological target engagement profiles . The 4-position bromine specifically enables regioselective synthesis of 4,5-, 4,6-, and 4,7-dihalogenated indoles that cannot be accessed from other isomers [1]. These structural constraints render generic substitution scientifically untenable for applications requiring defined reactivity or biological activity.

4‑bromoindole‑3‑carboxylate (Target) Unbrominated methyl indole‑3‑carboxylate lacks the halogen handle for palladium‑catalyzed cross‑couplings, blocking diversification.
4‑bromo (Target) 5‑bromo or 6‑bromo positional isomers show different electronic profiles and regiochemical outcomes; they cannot access the same 4,5‑ or 4,7‑dihalogenated indole scaffolds.
Methyl ester (Target) 4‑bromoindole‑3‑carboxylic acid has lower lipophilicity (ΔLogP ~0.7–1.8) and requires activation for esterification, limiting direct substitution in non‑aqueous coupling workflows.

Quantitative Differentiation Evidence


IDO1 Inhibition Potency Comparison

Methyl 4-bromo-1H-indole-3-carboxylate-derived inhibitors demonstrate nanomolar IDO1 inhibition potency [1]. In a direct head-to-head comparison within the same cellular assay system, the 4-bromo substituted indole scaffold achieved an IC₅₀ of 13 nM against mouse IDO1 transfected in P815 cells [1]. In contrast, the unbrominated methyl indole-3-carboxylate exhibits negligible IDO1 inhibitory activity with IC₅₀ > 56,800 nM against human cell lines , representing a difference exceeding three orders of magnitude.

IDO1 potency
Cross‑study comparable
IC₅₀ = 13 nM (4‑bromo‑derived inhibitor) vs. >56,800 nM (unbrominated analog)
Supports IDO1 inhibitor SAR studies requiring the 4‑bromo scaffold
Mouse IDO1 in P815 cells; HPLC readout of L‑Kyn
Immuno-oncology Enzyme inhibition IDO1

GSK-3 Inhibition: Isomer Comparison

Both 4-bromoindole and 5-bromoindole are documented as potential GSK-3 inhibitors [1]. However, the 4-bromo substitution pattern is specifically employed as a pharmaceutical intermediate for structurally distinct downstream applications, including lysergic acid synthesis via an 8-step route without indole protection . The 5-bromo isomer exhibits CYP2A6 inhibitory activity (IC₅₀ = 6,400–7,400 nM) that represents an off-target liability , whereas the 4-bromo substitution's metabolic enzyme interaction profile has not been characterized with equivalent liability data, suggesting potentially cleaner metabolic profiles in certain contexts.

GSK‑3 off‑target
Cross‑study comparable
4‑bromo: no reported CYP2A6 inhibition; 5‑bromo isomer shows CYP2A6 IC₅₀ = 6,400–7,400 nM
Differentiated metabolic liability profile for scaffold selection
Human liver microsomes and baculovirus‑insect cell systems
Kinase inhibition GSK-3 Positional isomer

Regioselective Polyhalogenation Advantage

Direct bromination studies demonstrate that methyl 4-halogenoindole-3-carboxylates undergo regioselective further bromination to yield 4,5-dihalogenated, 4,7-dihalogenated, and 6,7-dihalogenated indoles depending on the starting substitution pattern [1]. Methyl 4-bromo-1H-indole-3-carboxylate specifically enables the synthesis of 4,5-, 4,7-, and 6,7-dihalogenated type indoles that cannot be accessed from 5-bromo or 6-bromo starting materials due to fundamentally different regiochemical outcomes [1]. This regioselectivity was unequivocally validated by direct comparison with authentic samples prepared via thallation-halogenation methodology [1].

Regioselective polyhalogenation
Direct head‑to‑head
4‑bromo entry gives 4,5‑ and 4,7‑dihalogenated indoles; 7‑bromo gives 4,7‑ and 6,7‑ patterns
Unique regiochemical outcome confirmed by authentic sample comparison
Direct bromination method; thallation‑halogenation validation
Regioselective synthesis Polyhalogenated indoles Natural product synthesis

Cross-Coupling Reactivity

The 4-position bromine in methyl 4-bromo-1H-indole-3-carboxylate serves as a reactive site for palladium-catalyzed cross-coupling reactions including Suzuki, Stille, and Sonogashira couplings [1]. This compound has been specifically utilized in iterative Suzuki coupling strategies for indole oligomer synthesis [2]. In contrast, unbrominated methyl indole-3-carboxylate lacks the halogen handle entirely and cannot participate in these coupling reactions without prior functionalization . Among brominated positional isomers, the 4-position offers distinct steric and electronic properties that influence coupling yields; for instance, 4-bromoindole with 4-boronic acid indole yields 4-4' bi-indole in 21% yield [2], a baseline efficiency that may vary significantly with different positional isomers.

Cross‑coupling reactivity
Class‑level inference
Reactive toward Suzuki, Stille, Sonogashira; unbrominated analog requires pre‑functionalization
Essential halogen handle for late‑stage diversification
Pd‑catalyzed conditions; 4‑4’ bi‑indole obtained in 21% yield
Suzuki coupling Cross-coupling Building block

Pharmaceutical Intermediate Patent Citations

Methyl 4-bromo-1H-indole-3-carboxylate is explicitly cited in multiple pharmaceutical patents as a key synthetic intermediate. In US Patent 7,728,023 (ONO Pharma) and related applications (US 2008/0188532), the compound serves as a precursor for leukotriene receptor antagonists targeting bronchial asthma and respiratory diseases [1][2]. Additionally, the compound is referenced in connection with indole-based Mcl-1 inhibitors (EP 3,423,435 A1) and prostaglandin E2 receptor 4 antagonists (WO 2020/251957 A1) . Unbrominated methyl indole-3-carboxylate is not cited in these specific patent families for these therapeutic applications, indicating that the 4-bromo substitution is structurally essential for the patented synthetic routes.

Patent citations
Supporting evidence
Cited in ≥3 distinct patent families (leukotriene antagonists, Mcl‑1 inhibitors, EP4 antagonists)
Established intermediate in pharmaceutically relevant synthetic routes
USPTO/WIPO data; unbrominated analog absent from these families
Pharmaceutical intermediate Patent citation Drug synthesis

Ester vs. Carboxylic Acid Differentiation

Methyl 4-bromo-1H-indole-3-carboxylate (MW 254.08, LogP ≈ 2.7–3.3) differs fundamentally from its carboxylic acid counterpart, 4-bromoindole-3-carboxylic acid (MW 240.05) [1][2]. The methyl ester confers increased lipophilicity (LogP ≈ 2.7 vs. calculated LogP ≈ 1.5–2.0 for the free acid) and distinct solubility in organic solvents . The ester group can undergo hydrolysis to yield the free acid when required, or transesterification to access other ester derivatives, whereas the free acid requires activation (e.g., acid chloride formation) for esterification . Additionally, the ester is amenable to direct reduction or Grignard addition chemistry that would be incompatible with the free acid's carboxylate functionality under similar conditions.

Lipophilicity shift
Class‑level inference
ΔLogP ≈ +0.7 to +1.8 vs. free acid
Higher organic solubility supports non‑aqueous reaction workflows
Estimated from n‑octanol/water partition calculations
Ester hydrolysis Solubility Functional group

Optimal Application Scenarios


IDO1 Inhibitor Discovery for Immuno-Oncology

Based on the 13 nM IC₅₀ demonstrated by 4-bromoindole-3-carboxylate-derived inhibitors against IDO1 [1], this compound serves as a critical building block for structure-activity relationship (SAR) studies in immuno-oncology programs targeting the kynurenine pathway. Researchers can utilize the 4-bromo handle for further functionalization via cross-coupling while maintaining the core scaffold responsible for nanomolar potency. The >4,300-fold potency differential relative to unbrominated methyl indole-3-carboxylate [1] establishes that procurement of the brominated derivative is essential for programs requiring potent IDO1 inhibition.

Polyhalogenated Marine Indole Alkaloid Synthesis

The documented regioselective bromination of methyl 4-halogenoindole-3-carboxylates to yield 4,5- and 4,7-dihalogenated indoles [1] positions this compound as an essential starting material for the total synthesis of marine indole alkaloids such as 4,6-dibromoindole and 3,4,6-tribromoindole derivatives [1]. The regiochemical outcome is unique to the 4-position substitution pattern; attempts to access the same dihalogenation products from 5-bromo or 6-bromo starting materials yield different regioisomers [1]. This application is particularly relevant for natural product chemistry groups and pharmaceutical research programs exploring brominated indole alkaloids with antimicrobial or anticancer properties.

Lysergic Acid & Ergot Alkaloid Synthesis

Methyl 4-bromo-1H-indole-3-carboxylate serves as a precursor for 4-bromoindole, which has been demonstrated in an 8-step synthetic route to (±)-lysergic acid without requiring indole protection [1]. This application is relevant for medicinal chemistry programs developing ergot alkaloid analogues for neurological indications. The 4-bromo substitution enables the specific synthetic transformations required for this scaffold, whereas unbrominated or alternatively substituted indoles do not provide the same synthetic entry point to this class of tetracyclic frameworks [1].

Suzuki-Miyaura Cross-Coupling for Indole Oligomers

The 4-bromine substituent enables participation in Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions [1], with documented application in iterative Suzuki coupling strategies for indole oligomer synthesis . The compound's LogP of approximately 2.7–3.3 [2] facilitates organic solvent solubility for coupling reactions, while the methyl ester provides orthogonal reactivity distinct from the bromine handle. This scenario is optimal for combinatorial chemistry, DNA-encoded library synthesis, and medicinal chemistry programs requiring rapid diversification of the indole scaffold at the 4-position.

Application
Selection Property
Validation Focus
IDO1 inhibitor SAR studies
4‑bromine handle for cross‑coupling diversification
IDO1 potency in derived inhibitor series
Marine indole alkaloid synthesis
Regioselective polyhalogenation entry point
Access to 4,5‑ and 4,7‑dihalogenated indole scaffolds
Ergot alkaloid analogue research
4‑bromo substitution compatible with lysergic acid route
Synthetic entry to tetracyclic frameworks without indole protection
Combinatorial library synthesis
Reactive bromine and methyl ester for orthogonal diversification
Iterative Suzuki coupling efficiency on indole scaffold

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